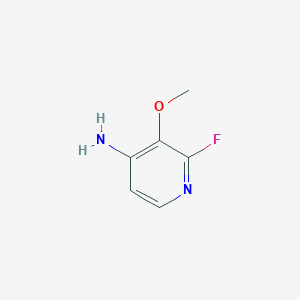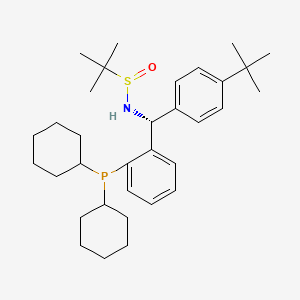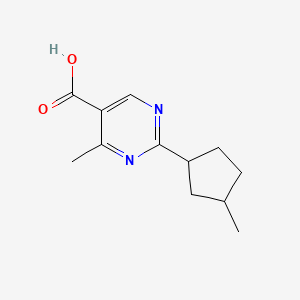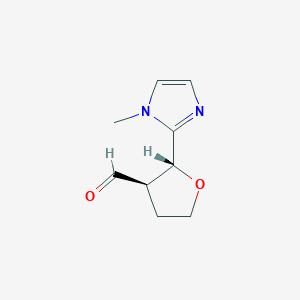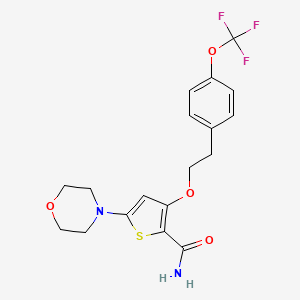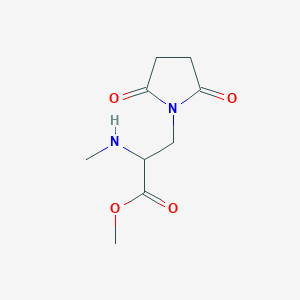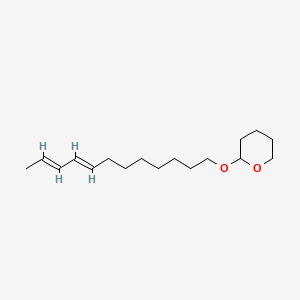
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a dodecadienyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran typically involves the esterification reaction between the corresponding alcohol and acid or acid anhydride . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated compounds.
Aplicaciones Científicas De Investigación
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its characteristic aroma.
Mecanismo De Acción
The mechanism of action of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran: Known for its unique structure and applications.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-furan: Similar structure but with a furan ring instead of a pyran ring.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-thiopyran: Contains a thiopyran ring, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of a tetrahydropyran ring and a dodecadienyl side chain, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
37935-49-2 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-[(8E,10E)-dodeca-8,10-dienoxy]oxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h2-5,17H,6-16H2,1H3/b3-2+,5-4+ |
Clave InChI |
PDBJRNWOKYKKQY-MQQKCMAXSA-N |
SMILES isomérico |
C/C=C/C=C/CCCCCCCOC1CCCCO1 |
SMILES canónico |
CC=CC=CCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


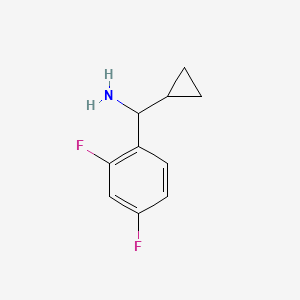
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)

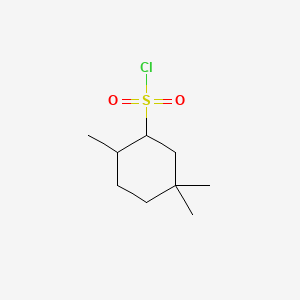
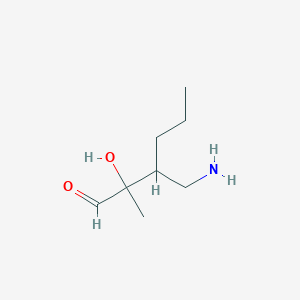
![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
